molecular formula C10H15N3O2S B2416215 (3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone CAS No. 2319721-16-7

(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone

Cat. No.: B2416215
CAS No.: 2319721-16-7
M. Wt: 241.31
InChI Key: SXPTZAVZJQRXJG-UHFFFAOYSA-N
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Description

(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone typically involves the condensation of 3-methoxy-1-methylpyrazole with thiomorpholine under specific reaction conditions. One common method involves the use of a solvent-free condensation/reduction reaction sequence starting from 3-methoxy-1-methylpyrazole and an appropriate aldehyde . The reaction is often carried out under mild conditions to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts and solvents is crucial to ensure the sustainability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, (3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that pyrazole derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of (3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets in biological systems. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The methoxy and thiomorpholine groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone stands out due to its unique combination of a pyrazole ring with methoxy and thiomorpholine groups. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-12-7-8(9(11-12)15-2)10(14)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPTZAVZJQRXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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